5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde
Description
Properties
Molecular Formula |
C26H16N2O4 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
5-[6-[5-(3,5-diformylphenyl)pyridin-2-yl]pyridin-3-yl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C26H16N2O4/c29-13-17-5-18(14-30)8-23(7-17)21-1-3-25(27-11-21)26-4-2-22(12-28-26)24-9-19(15-31)6-20(10-24)16-32/h1-16H |
InChI Key |
IMDPTSHPTCIIMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)C=O)C=O)C3=NC=C(C=C3)C4=CC(=CC(=C4)C=O)C=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde
General Synthetic Strategy
The synthesis of this compound generally involves multi-step organic transformations starting from substituted bipyridines or bipyridine derivatives. The key steps include:
- Functionalization of the 2,2'-bipyridine core at the 5,5'-positions.
- Introduction of aldehyde groups on the isophthalaldehyde units.
- Coupling of the bipyridine and isophthalaldehyde moieties.
The bipyridine acts as a rigid linker, maintaining planarity and enhancing chelation properties.
Specific Synthetic Routes
Bromination and Hydrolysis Route
One established method begins with 2,2'-bipyridine-5,5'-dimethyl as the precursor. This compound undergoes bromination under nitrogen atmosphere to form 5,5'-bis(methylbromo)-2,2'-bipyridine. The brominated intermediate is then hydrolyzed in 50% acetic acid to yield 2,2'-bipyridyl-5,5'-dicarboxaldehyde with a reported yield of 75% after pH adjustment and precipitation.
Reaction scheme summary:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Bromination of 2,2'-bipyridine-5,5'-dimethyl to 5,5'-bis(methylbromo)-2,2'-bipyridine | Nitrogen atmosphere, literature procedure | 35% |
| 2 | Hydrolysis of dibromo compound to 2,2'-bipyridyl-5,5'-dicarboxaldehyde | 50% Acetic acid, pH adjusted to 10 | 75% |
This method provides a relatively straightforward route to the dialdehyde functionalized bipyridine, which can then be further reacted to form the target diisophthalaldehyde compound.
Coupling and Dehydration Methods from Bipyridine Derivatives
Another synthetic approach involves the preparation of 5,5'-disubstituted 2,2'-bipyridines through coupling reactions using 2-halopyridines and subsequent functional group transformations.
- Amino-substituted 2-halopyridines are synthesized from commercially available 2-chloro-5-nitropyridine or 3-aminopyridine.
- 5,5'-Dicarboxamide-2,2'-bipyridine is prepared by ammonolysis of bis(ethylcarboxylate)-2,2'-bipyridine in ethanol and ethylene glycol at 95 °C for 48 hours, yielding 79% of the dicarboxamide intermediate.
- Dehydration of the dicarboxamide with phosphorus oxychloride or phosphorus pentoxide converts it into 5,5'-dicyano-2,2'-bipyridine, which is a key intermediate.
- Further chemical modifications lead to the dialdehyde derivative.
This route is more complex but allows for the introduction of various functional groups at the 5,5'-positions of bipyridine, enabling tailored synthesis of the target compound.
Solvothermal Synthesis
Solvothermal methods involve heating reactants in a solvent at elevated temperatures in a sealed vessel. This technique is particularly useful for the formation of crystalline frameworks incorporating this compound as a building block.
- The compound is synthesized by reacting appropriate precursors under solvothermal conditions to promote crystallinity and framework formation.
- Reaction parameters such as temperature, solvent choice, and reaction time critically influence the yield and purity.
- Characterization by nuclear magnetic resonance spectroscopy, Fourier transform infrared spectroscopy, and X-ray diffraction confirms the structure.
Characterization and Purity Assessment
The synthesized this compound is typically characterized by:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance Spectroscopy (NMR) | Structural confirmation and purity analysis |
| Fourier Transform Infrared Spectroscopy (FTIR) | Identification of aldehyde and bipyridine functional groups |
| X-ray Diffraction (XRD) | Crystallinity and molecular structure verification |
| Melting Point Determination | Purity assessment |
These methods ensure the compound meets the required specifications for use in coordination chemistry and materials synthesis.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Bromination & Hydrolysis | 2,2'-bipyridine-5,5'-dimethyl | Bromination, hydrolysis in acetic acid | Nitrogen atmosphere; 50% acetic acid, pH 10 | 35% (bromination), 75% (hydrolysis) | Straightforward, moderate overall yield |
| Coupling & Dehydration | 2-chloro-5-nitropyridine, 3-aminopyridine | Coupling, ammonolysis, dehydration | 95 °C for 48 h; dehydration with POCl3 or P4O10 | Up to 79% (ammonolysis), variable for dehydration | Multi-step, allows functional diversity |
| Solvothermal Synthesis | Appropriate bipyridine and aldehyde precursors | Heating in solvent under pressure | Elevated temperature, sealed vessel | Not explicitly quantified | Useful for crystalline framework formation |
Research Findings and Applications
The compound’s preparation methods have been optimized to achieve high purity and yield, facilitating its use as a bifunctional linker in covalent organic frameworks and porous organic cages. These materials exhibit promising properties such as gas adsorption, catalysis, and luminescence. The bipyridine moiety’s chelating ability is essential for metal coordination, stabilizing complexes that serve as building blocks for advanced materials.
Chemical Reactions Analysis
Metal Coordination Reactions
The compound forms stable coordination complexes with transition metal ions via its bipyridine moiety, which acts as a chelating ligand. This reaction is foundational for applications in metal-organic frameworks (MOFs) and catalysis.
Key Features
-
Metal ions involved : Iron, copper, zinc, and others.
-
Mechanism : Nitrogen atoms in the bipyridine unit donate electron density to metal ions, forming stable five-membered chelate rings.
-
Applications : MOFs, catalytic systems for organic transformations.
Condensation Reactions for Porous Organic Polymers (POPs)
The compound reacts with diamines (e.g., 1,2,4,5-benzenetetramine, 3,3'-diaminobenzidine) to form nitrogen-rich POPs. These materials exhibit high iodine adsorption capacity due to their porous structure and electron-deficient sites.
Synthesis and Properties
Imine Formation for Covalent Organic Frameworks (COFs)
The compound undergoes condensation with amines (e.g., cyclohexanediamine, benzidine, [2,2'-bipyridine]-5,5'-diamine) to form imine-linked COFs. These frameworks are notable for their crystallinity and tunable porosity.
Transformation Mechanism
-
Initial Reaction : The compound reacts with cyclohexanediamine to form a porous organic cage (BPPOC) .
-
Framework Conversion : BPPOC undergoes imine unit exchange with benzidine or bipyridine derivatives to yield 2D COFs (USTB-1c, USTB-2c) .
-
Iodine Adsorption : BPPOC achieves 5.64 g/g iodine uptake , attributed to its nitrogen-rich, conjugated structure .
Cross-Coupling Reactions
While not explicitly detailed in the provided sources, the compound’s aldehyde groups enable participation in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), though specific data is limited.
Iodine Adsorption via Charge Transfer
The compound and its derivatives adsorb iodine primarily as I₃⁻ and I₅⁻ ions , facilitated by electron-deficient sites (bipyridine, benzimidazole). This mechanism is critical for nuclear waste remediation .
Performance Comparison
| Material | Iodine Adsorption (g/g) | Adsorption Sites |
|---|---|---|
| BTM-POP | 3.26 | Bipyridine, benzimidazole |
| DAB-POP | 3.58 | Bipyridine, benzimidazole |
| BPPOC | 5.64 | Nitrogen-rich framework |
Research Findings
-
Stability and Selectivity : POPs derived from this compound exhibit high thermal/chemical stability, making them suitable for harsh environments .
-
Synergistic Effects : The combination of bipyridine’s chelating ability and benzimidazole’s electron-withdrawing nature enhances iodine adsorption .
-
Framework Transformations : BPPOC’s conversion to COFs demonstrates the compound’s versatility in materials design .
This compound’s reactivity profile underscores its utility in advanced materials, particularly for energy and environmental applications. Further studies could explore its role in photocatalysis or gas separation.
Scientific Research Applications
Chemistry: This compound is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis, materials science, and molecular electronics .
Biology and Medicine: In biological research, bipyridine derivatives are studied for their potential as therapeutic agents due to their ability to interact with metal ions in biological systems .
Mechanism of Action
The mechanism by which 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine core provides two nitrogen atoms that can chelate metal ions, forming stable complexes. These complexes can then participate in various catalytic and electronic processes, depending on the metal ion and the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
- Key Insight : BPDDP’s aldehyde groups outperform carboxylic acid (e.g., 2,2'-bipyridine-5,5'-dicarboxylic acid) or halogenated derivatives in forming imine-linked COFs, enabling higher crystallinity and iodine uptake .
Structural Isomers
- 4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde : A structural isomer of BPDDP with benzaldehyde groups at the para positions. This compound forms less porous frameworks due to steric hindrance, reducing iodine adsorption capacity (3.58 g/g vs. BPDDP’s 5.80 g/g) .
- 2,2'-Bipyridine-6,6'-dicarboxylic acid : Positional isomerism at the 6,6'-sites limits conjugation and porosity, resulting in lower catalytic activity compared to 5,5'-derivatives .
Performance in Iodine Capture
- Mechanistic Advantage : BPDDP’s nitrogen atoms exhibit stronger Lewis basicity than sulfur, enhancing iodine (I₂) adsorption via charge-transfer interactions .
Stability and Functional Versatility
- Thermal Stability : BPDDP-derived COFs (e.g., USTB-1c) retain crystallinity up to 400°C, surpassing POPs and POCs .
- Chemical Stability : Resistant to hydrolysis in acidic/basic conditions due to robust imine linkages .
- Functionalization : BPDDP’s aldehydes allow post-synthetic modification (e.g., grafting BODIPY fluorophores) for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
